(1S,3S)-3-N-(5-戊-3-基吡唑并[1,5-a]嘧啶-7-基)环戊烷-1,3-二胺;二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride” is a chemical compound that has been studied for its potential applications in various fields . It is known to exist in polymorphic and salt forms, including tosylate salts, oxalate salts, fumarate salts, camsylate salts, citrate salts, hydrochloride salts, and naphthalene-1,5-disulfonic acid salts .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopentane ring attached to a pyrazolo[1,5-a]pyrimidin-7-yl group and a pentan-3-yl group . The compound’s structure has been characterized by X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis coupled to mass spectrometry (TGA-MS) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, dissolution, and pharmacokinetic properties, can vary depending on its specific form . For instance, its polymorphic and salt forms have been found to have desirable solubility, dissolution, and pharmacokinetic properties .科学研究应用
合成和结构表征
(1S,3S)-3-N-(5-戊-3-基吡唑并[1,5-a]嘧啶-7-基)环戊烷-1,3-二胺;二盐酸盐及其衍生物主要因其合成和结构性质而受到研究。一项研究重点关注使用多核 NMR 光谱合成和表征吡唑-1'-基吡唑并[1,5-a]嘧啶。这项工作通过综合光谱分析,利用 (1H–13C) HMQC 和 (1H–13C) 以及 (1H–15N) HMBC 实验等技术建立了反应产物的结构 (Aggarwal 等人,2009)。
区域选择性合成
已经对吡唑并[1,5-a]嘧啶的区域选择性合成进行了多项研究。例如,开发了一种新方案,通过无溶剂环缩合制备一系列 2-(吡唑并[1,5-a]嘧啶-5-基)苯甲酸,展示出良好的收率和区域选择性 (Quiroga 等人,2007)。另一项研究重点介绍了一种在水性介质中高效且环保地合成新的吡唑-1'-基吡唑并[1,5-a]嘧啶的方法,并指出了它们作为抗菌剂的潜力 (Aggarwal 等人,2011)。
抗菌和抗菌特性
研究还探讨了吡唑并[1,5-a]嘧啶的抗菌和抗菌特性。例如,一项研究合成了两种新的吡唑并[1,5-a]嘧啶化合物,并分析了它们的抗菌活性以及对其与血浆蛋白相互作用的生物物理见解 (He 等人,2020)。此外,还合成了新的环戊并[4',5']吡啶并[3',2':4,5]呋并[3,2-d]嘧啶-7-胺,并且一些化合物表现出显着的抗菌特性 (Sirakanyan 等人,2021)。
未来方向
The compound is currently being investigated for its potential applications in various fields . Its interaction with CDK9 suggests a potential role in cancer treatment, and it is currently being investigated in a phase 1/2 dose escalation and expansion clinical trial in patients with relapsed or refractory solid tumors .
属性
IUPAC Name |
(1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5.2ClH/c1-3-11(4-2)14-10-16(19-13-6-5-12(17)9-13)21-15(20-14)7-8-18-21;;/h7-8,10-13,19H,3-6,9,17H2,1-2H3;2*1H/t12-,13-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUPXOLLHVLWQF-NJHZPMQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=NN2C(=C1)NC3CCC(C3)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C1=NC2=CC=NN2C(=C1)N[C@H]3CC[C@@H](C3)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
KB-0742 dihydrochloride |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。